molecular formula C11H11Cl2NO3S B082450 L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- CAS No. 13443-69-1

L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-

Cat. No.: B082450
CAS No.: 13443-69-1
M. Wt: 308.2 g/mol
InChI Key: JYWAYDDGOPHFIS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its unique structure, which includes an acetyl group, a dichlorophenyl group, and a cysteine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with N-acetylcysteine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenyl moiety .

Scientific Research Applications

L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved include oxidative stress response, detoxification processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

13443-69-1

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

JYWAYDDGOPHFIS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O

SMILES

CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

(3,4-dichlorophenyl)mercapturic acid
3,4-DCPMA
N-acetyl-S-(3,4-dichlorophenyl)cysteine

Origin of Product

United States

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